4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime
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Overview
Description
4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime is an organic compound that features both a phenylsulfonyl group and a nitrobenzyl oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime typically involves the reaction of 4-(phenylsulfonyl)-2-butanone with 4-nitrobenzyl hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product would be the corresponding nitro compound.
Reduction: The major product would be the corresponding amine.
Substitution: The major product would depend on the nucleophile used in the reaction.
Scientific Research Applications
4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(chlorophenyl)-2-butanone O-(4-nitrobenzyl)oxime
- 4-(methylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime
- 4-(phenylsulfonyl)-2-butanone O-(4-methoxybenzyl)oxime
Uniqueness
4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime is unique due to the presence of both a phenylsulfonyl group and a nitrobenzyl oxime group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(E)-4-(benzenesulfonyl)-N-[(4-nitrophenyl)methoxy]butan-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-14(11-12-25(22,23)17-5-3-2-4-6-17)18-24-13-15-7-9-16(10-8-15)19(20)21/h2-10H,11-13H2,1H3/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXLFWAGXWJCPM-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)[N+](=O)[O-])CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=C(C=C1)[N+](=O)[O-])/CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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